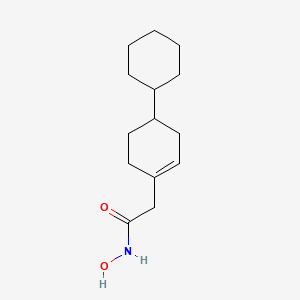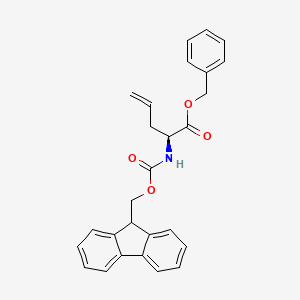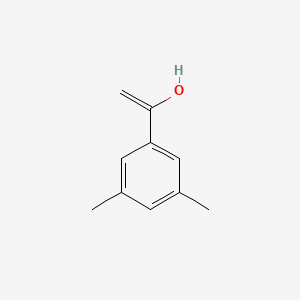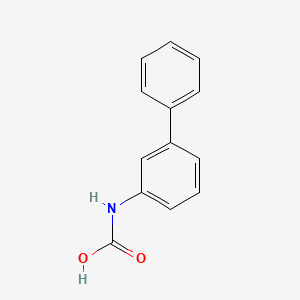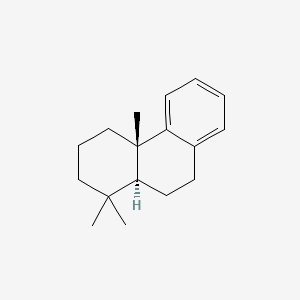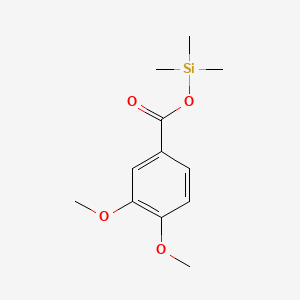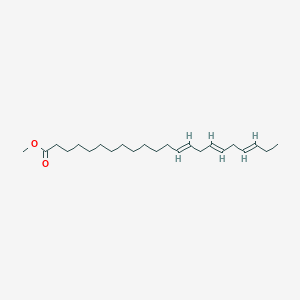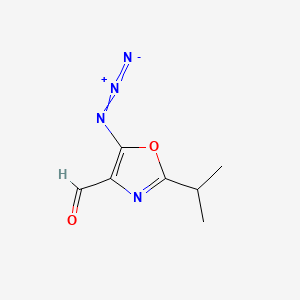
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an azido group, an isopropyl group, and an aldehyde group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-propan-2-yl-1,3-oxazole-4-carbaldehyde with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of 5-Azido-2-propan-2-yl-1,3-oxazole-4-carboxylic acid.
Reduction: Formation of 5-Amino-2-propan-2-yl-1,3-oxazole-4-carbaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the aldehyde group can form Schiff bases with amines, which can further react to form various derivatives with potential biological activities.
相似化合物的比较
Similar Compounds
- 5-Azido-2-methyl-1,3-oxazole-4-carbaldehyde
- 5-Azido-2-ethyl-1,3-oxazole-4-carbaldehyde
- 5-Azido-2-isopropyl-1,3-oxazole-4-carboxylic acid
Uniqueness
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its azido group makes it particularly useful in click chemistry, while the aldehyde group provides versatility in forming various derivatives. This combination of properties makes it a valuable compound for research and industrial applications.
属性
分子式 |
C7H8N4O2 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC 名称 |
5-azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C7H8N4O2/c1-4(2)6-9-5(3-12)7(13-6)10-11-8/h3-4H,1-2H3 |
InChI 键 |
GQEKBZJQSCIUIO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=C(O1)N=[N+]=[N-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




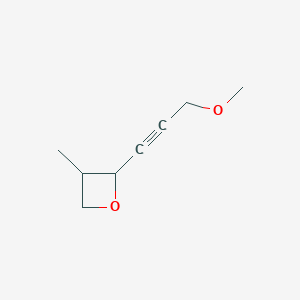
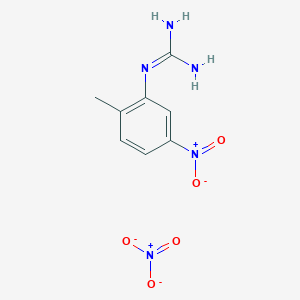
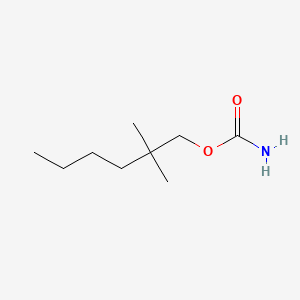
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

